Cas no 3290-01-5 (2,3-Dichlorobenzyl Chloride)

2,3-Dichlorobenzyl Chloride 化学的及び物理的性質
名前と識別子
-
- 1,2-Dichloro-3-(chloromethyl)benzene
- 2,3-Dichlorobenzyl chloride
- α,2,3-Trichlorotoluene
- FT-0609562
- 1,2-Dichloro-3-(chloromethyl)benzene #
- MFCD00035817
- A821507
- 38721-71-0
- NS00048941
- TOLUENE, .ALPHA.,2,3-TRICHLORO-
- DICHLOROBENZYL CHLORIDE
- B40AZJ572L
- NSC 30678
- ?2,3-Dichlorobenzyl chloride
- D2060
- alpha,2,3-Trichlorotoluene
- D89987
- W-106807
- 3290-01-5
- UNII-B40AZJ572L
- 2,3-dichlorobenzyl chloride, AldrichCPR
- DTXSID40954553
- dichloro-benzylchloride
- 2,3-dichloro-1-(chloromethyl)benzene
- EINECS 254-102-7
- 1,2-bis(chloranyl)-3-(chloromethyl)benzene
- EN300-183329
- Benzene, 1,2-dichloro-3-(chloromethyl)-
- BS-44022
- SCHEMBL283449
- AKOS000261864
- UNII-6Q4QCU6N2R
- 2,3-dichlorobenzylchloride
- Toluene, alpha, ar, ar-trichloro-
- Benzene, dichloro(chloromethyl)-
- Q27274326
- EINECS 221-947-8
- HSDB 6167
- 6Q4QCU6N2R
- Benzene,dichloro(chloromethyl)-
- DB-019717
- DS-006785
- 2,3-Dichlorobenzyl Chloride
-
- MDL: MFCD00035817
- インチ: 1S/C7H5Cl3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
- InChIKey: AIPJZPPOFWCJRC-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC=CC(Cl)=C1Cl
計算された属性
- せいみつぶんしりょう: 193.94600
- どういたいしつりょう: 193.945683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.4
- ふってん: 255°C
- フラッシュポイント: 160.2±18.8 °C
- 屈折率: 1.578-1.58
- すいようせい: 不溶性
- PSA: 0.00000
- LogP: 3.73220
- じょうきあつ: 0.0±0.5 mmHg at 25°C
- ようかいせい: 自信がない
2,3-Dichlorobenzyl Chloride セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:あぶない
- 危害声明: H290-H314
- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501
- 危険物輸送番号:1760
- 危険カテゴリコード: R22;R34
- セキュリティの説明: S45-S36/37/39-S26
-
危険物標識:
- 包装グループ:III
- リスク用語:R22; R34
- 危険レベル:IRRITANT, LACHRYMATOR
- ちょぞうじょうけん:Sealed in dry,2-8°C
- セキュリティ用語:S26;S36/37/39;S45
2,3-Dichlorobenzyl Chloride 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
2,3-Dichlorobenzyl Chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2060-5G |
2,3-Dichlorobenzyl Chloride |
3290-01-5 | >98.0%(GC) | 5g |
¥350.00 | 2024-04-16 | |
Apollo Scientific | OR315020-25g |
2,3-Dichlorobenzyl chloride |
3290-01-5 | 25g |
£210.00 | 2023-09-02 | ||
Fluorochem | 218346-5g |
1,2-Dichloro-3-(chloromethyl)benzene |
3290-01-5 | 95% | 5g |
£57.00 | 2022-03-01 | |
Enamine | EN300-183329-0.1g |
1,2-dichloro-3-(chloromethyl)benzene |
3290-01-5 | 95% | 0.1g |
$19.0 | 2023-09-19 | |
Enamine | EN300-183329-5.0g |
1,2-dichloro-3-(chloromethyl)benzene |
3290-01-5 | 95% | 5g |
$136.0 | 2023-06-01 | |
Enamine | EN300-183329-100.0g |
1,2-dichloro-3-(chloromethyl)benzene |
3290-01-5 | 95% | 100g |
$1874.0 | 2023-06-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | HX400-1g |
2,3-Dichlorobenzyl Chloride |
3290-01-5 | 98.0%(GC) | 1g |
¥213.0 | 2022-05-30 | |
abcr | AB141194-25g |
2,3-Dichlorobenzyl chloride, 98%; . |
3290-01-5 | 98% | 25g |
€202.10 | 2025-02-20 | |
1PlusChem | 1P003FY7-25g |
1,2-Dichloro-3-(chloromethyl)benzene |
3290-01-5 | >98.0%(GC) | 25g |
$76.00 | 2025-02-19 | |
1PlusChem | 1P003FY7-1g |
1,2-Dichloro-3-(chloromethyl)benzene |
3290-01-5 | 98% | 1g |
$16.00 | 2025-03-21 |
2,3-Dichlorobenzyl Chloride 関連文献
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
2,3-Dichlorobenzyl Chlorideに関する追加情報
2,3-Dichlorobenzyl Chloride
2,3-Dichlorobenzyl Chloride, also known as CAS No 3290-01-5, is a versatile organic compound with significant applications in various industrial and chemical sectors. This compound is a derivative of benzene, featuring two chlorine atoms attached to the benzene ring at the 2 and 3 positions, along with a chloromethyl group (-CH₂Cl) at the benzyl position. The structure of 2,3-Dichlorobenzyl Chloride makes it highly reactive, particularly due to the electron-withdrawing effects of the chlorine substituents and the electrophilic nature of the chloromethyl group.
Recent studies have highlighted the importance of 2,3-Dichlorobenzyl Chloride in synthesizing advanced materials and intermediates for pharmaceuticals and agrochemicals. For instance, researchers have explored its role in forming stable intermediates for the production of herbicides and insecticides. The compound's ability to undergo nucleophilic substitution reactions has been leveraged to create biologically active molecules with enhanced efficacy.
The synthesis of 2,3-Dichlorobenzyl Chloride typically involves chlorination reactions on benzene derivatives under controlled conditions. One common method is the electrophilic substitution of o-cresol or o-xylene with chlorine gas in the presence of a catalyst like ferric chloride (FeCl₃). This process ensures high yield and purity of the final product. Recent advancements in catalytic systems have further optimized this synthesis, reducing byproducts and enhancing reaction efficiency.
In terms of physical properties, 2,3-Dichlorobenzyl Chloride is a crystalline solid with a melting point around 65°C and a boiling point at approximately 145°C under standard atmospheric pressure. Its solubility in organic solvents like dichloromethane (DCM) and diethyl ether is relatively high, making it suitable for various organic reactions. The compound's density is about 1.4 g/cm³, reflecting its moderately high molecular weight due to the presence of multiple chlorine atoms.
One of the most promising applications of 2,3-Dichlorobenzyl Chloride lies in its use as an intermediate in pharmaceutical chemistry. Researchers have utilized it to synthesize bioactive compounds targeting various diseases, including cancer and infectious pathogens. For example, studies have shown that derivatives of 2,3-Dichlorobenzyl Chloride can inhibit key enzymes involved in cancer cell proliferation.
Moreover, 2,3-Dichlorobenzyl Chloride has found applications in polymer chemistry as a crosslinking agent for creating thermosetting resins and adhesives. Its ability to form stable covalent bonds under thermal conditions makes it ideal for industrial applications requiring high durability and resistance to environmental factors.
In recent years, there has been growing interest in understanding the environmental impact of 2,3-Dichlorobenzyl Chloride and its derivatives. Studies have focused on their biodegradation pathways and potential toxicity to aquatic organisms. While initial findings suggest moderate toxicity levels under controlled conditions, further research is needed to assess long-term ecological effects.
The demand for CAS No 3290-01-5 has increased due to its role in specialty chemicals production. Its unique reactivity profile allows it to serve as a building block for synthesizing complex molecules with tailored properties. For instance, it is used in creating advanced surfactants for oil recovery applications and as an intermediate in flame-retardant formulations.
In conclusion, 2,3-Dichlorobenzyl Chloride (CAS No 3290-01-5) stands out as a critical compound in modern chemistry due to its diverse applications and reactivity. Ongoing research continues to uncover new potential uses while addressing concerns related to safety and environmental impact.
3290-01-5 (2,3-Dichlorobenzyl Chloride) 関連製品
- 418777-28-3(N-(2,4-Dimethoxybenzyl)-1-(pyridin-3-yl)methanamine)
- 1697156-43-6(2-Oxiranecarboxylic acid, 2-chloro-3-cyclopentyl-3-methyl-, methyl ester)
- 1806006-95-0(6-Amino-3,4-difluoro-2-(difluoromethyl)pyridine)
- 2188279-34-5(4-(thiophen-3-yl)-N-{1-5-(trifluoromethyl)pyridin-2-ylpyrrolidin-3-yl}benzamide)
- 2640965-68-8(3-(4-methoxyphenyl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]propan-1-one)
- 2125334-40-7(N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxo-3-piperidinyl]-2-propenamide)
- 928937-04-6(4-(4-chlorobenzenesulfonyl)piperazine-1-carbaldehyde)
- 373371-92-7((2Z)-3-(3-chloro-2-methylphenyl)amino-2-4-(4-nitrophenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 108132-58-7(Methanone,1,3-benzodioxol-5-yl(3,5-dimethyl-1H-pyrazol-1-yl)-)
- 2877765-58-5(N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-4-yl}cyclopropanecarboxamide)

